molecular formula C9H12FN B1342700 2-(3-Fluorophenyl)propan-2-amine CAS No. 74702-89-9

2-(3-Fluorophenyl)propan-2-amine

Cat. No. B1342700
CAS RN: 74702-89-9
M. Wt: 153.2 g/mol
InChI Key: UVDZXNRATDMYMW-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)propan-2-amine is a compound of interest in various fields of chemistry and pharmacology. It is structurally related to a variety of fluorinated phenyl compounds that have been synthesized and studied for their chemical and biological properties. The presence of the fluorine atom on the phenyl ring can significantly alter the compound's reactivity and interaction with biological targets, such as dopamine receptors .

Synthesis Analysis

The synthesis of related fluorinated phenyl compounds has been reported in the literature. For instance, 2-fluoro-2-phenyl-1-aminoethane was synthesized from styrene, and its enantiomers were separated to determine their absolute configurations . Similarly, 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives were synthesized starting from 4-fluoro-3-hydroxytoluene . These methods provide a basis for the synthesis of 2-(3-Fluorophenyl)propan-2-amine, which could likely be synthesized through analogous pathways involving strategic functionalization of the phenyl ring and the introduction of the amino group.

Molecular Structure Analysis

The molecular structure of fluorinated phenyl compounds is characterized by the presence of a fluorine atom, which can influence the electronic distribution and steric hindrance within the molecule. The absolute configuration of such compounds can be determined using various spectroscopic methods, including fluorine NMR . The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Fluorinated phenyl compounds can participate in a variety of chemical reactions. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a chiral resolution reagent that reacts with α-chiral primary and secondary amines through regioselective ring-opening . The reactivity of these compounds can be exploited for the synthesis of more complex molecules or for the analysis of scalemic mixtures of amines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Fluorophenyl)propan-2-amine can be inferred from related compounds. The introduction of fluorine into the phenyl ring can increase the lipophilicity of the molecule, which in turn can affect its binding affinities for biological receptors . The fluorine atom also contributes to the stability of the compound under various conditions, which is important for its manipulation and structural analysis . The toxicity and pharmacological effects of such compounds can vary depending on the substitution pattern on the amine group, as seen in the case of 1-(3-fluorophenyl)-2-aminoethanol and its analogs .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research demonstrates the synthesis of compounds related to 2-(3-Fluorophenyl)propan-2-amine through various chemical reactions, highlighting its utility as a precursor in organic synthesis. For example, the reduction of propionitrile derivatives and subsequent reactions with aromatic and heterocyclic aldehydes produce amines with potential antibacterial and antioxidant properties (Arutyunyan et al., 2012).

  • Corrosion Inhibition : Tertiary amines, including derivatives similar to 2-(3-Fluorophenyl)propan-2-amine, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion, indicating the material science applications of such compounds (Gao et al., 2007).

Biomedical Research

  • Antitumor Properties : Novel benzothiazoles, structurally similar to 2-(3-Fluorophenyl)propan-2-amine, have shown potent antitumor properties, with amino acid conjugation used to enhance water solubility and bioavailability (Bradshaw et al., 2002).

  • Biomolecule Labeling : The synthesis of guanidinium-functionalized polymer electrolytes through reactions involving activated fluorophenyl-amine compounds demonstrates the potential of such compounds in creating functional materials for biological applications (Kim et al., 2011).

Materials Science

  • Fluorescent Detectors : Research into the synthesis of optically active derivatives and their application as enantioselective fluorescent detectors for amino alcohols and metal cations showcases the versatility of fluorophenyl compounds in sensing technologies (Shaferov et al., 2020).

  • Fluorogenic Assays : The development of amine-reactive fluorescent sensors based on 2-(2-hydroxyphenyl)quinazolin-4(3H)-one for light-up detection of amine vapors, including their application in food spoilage detection, underscores the importance of fluorophenyl compounds in creating sensitive detection systems (Gao et al., 2016).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-fluorophenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDZXNRATDMYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281107
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)propan-2-amine

CAS RN

74702-89-9
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74702-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-α,α-dimethylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Chand-Thakuri, VG Landge, M Kapoor… - The Journal of …, 2020 - ACS Publications
An efficient method has been developed for the synthesis of seven-membered biaryl lactams involving Pd-catalyzed, native amine-directed, ortho-arylation of benzylamines followed by …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk

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